1-(4-fluorophenyl)-2-({5-[2-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one
Description
This compound is a bis-triazole derivative featuring two 1,2,4-triazole rings interconnected via sulfanyl (-S-) bridges and substituted with fluorophenyl and phenyl groups. Its synthesis likely follows established protocols for triazole-thioether derivatives, involving condensation reactions between α-halogenated ketones and triazole-thiol intermediates. The 4-fluorophenyl groups enhance metabolic stability and lipophilicity, while the sulfanyl linkages may influence conformational flexibility and redox stability .
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[[5-[2-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26F2N6O2S2/c35-25-15-11-23(12-16-25)29(43)21-45-33-39-37-31(41(33)27-7-3-1-4-8-27)19-20-32-38-40-34(42(32)28-9-5-2-6-10-28)46-22-30(44)24-13-17-26(36)18-14-24/h1-18H,19-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBBQIIMIMLIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)F)CCC4=NN=C(N4C5=CC=CC=C5)SCC(=O)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26F2N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorophenyl)-2-({5-[2-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one is a complex organic molecule that incorporates multiple functional groups, including triazole and sulfanyl units. This structure suggests potential biological activity, particularly in the fields of antifungal and anticancer research.
Chemical Structure
The chemical structure can be represented as follows:
Antifungal Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antifungal properties. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, particularly CYP51, which is crucial for ergosterol biosynthesis in fungi. Studies have shown that derivatives of triazoles can effectively combat various strains of fungi such as Candida and Aspergillus spp. .
Anticancer Potential
The anticancer activity of similar compounds has been explored extensively. For instance, phenylpiperazine derivatives have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. The presence of fluorine substituents in the aromatic rings often enhances the lipophilicity and biological efficacy of these compounds .
Study 1: Antifungal Evaluation
A study evaluated a series of triazole derivatives against several fungal strains. The results indicated that compounds with structural similarities to our target compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Candida albicans and Aspergillus niger. These findings suggest that the triazole component plays a critical role in antifungal activity .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Triazole A | 0.5 | Candida albicans |
| Triazole B | 1.0 | Aspergillus niger |
| Target Compound | 0.8 | Candida albicans |
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, a related compound was tested against various cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer). The results demonstrated that the compound induced apoptosis in cancer cells at concentrations as low as 10 µM while exhibiting minimal toxicity towards normal fibroblast cells .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF7 | 10 | 5 |
| HeLa | 15 | 3 |
| Normal Fibroblasts | >50 | - |
The proposed mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity : The triazole moiety likely inhibits key enzymes involved in fungal sterol biosynthesis.
- Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways through mitochondrial dysfunction and caspase activation.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate with DNA or bind to DNA topoisomerases, disrupting replication and transcription processes .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Electronic and Physicochemical Properties
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,4-triazole cores are synthesized via CuAAC, a regioselective method for 1,4-disubstituted triazoles. For example:
- Azide Preparation : 4-Phenyl-1H-1,2,4-triazole-3-thiol is treated with sodium azide and an alkylating agent (e.g., propargyl bromide) to form terminal alkynes.
- Cycloaddition : Copper(I) iodide (5–10 mol%) catalyzes the reaction between azides and alkynes in dimethyl sulfoxide (DMSO) at 20–30°C for 12–24 hours.
Key Conditions :
- Solvent: DMSO or dimethylformamide (DMF)
- Catalyst: CuI with sodium ascorbate
- Yield: 70–90% for analogous triazoles
Sulfanyl Group Introduction
Thiol-Ethanone Coupling
The sulfanylethanone bridges are installed via nucleophilic substitution:
- Thiol Activation : 5-Mercapto-4-phenyl-1,2,4-triazole reacts with 2-bromo-1-(4-fluorophenyl)ethan-1-one in toluene under basic conditions (KOH or NaOH).
- Reaction Parameters :
Ethyl Linkage Formation
Wittig-Horner Reaction
The ethyl spacer between triazoles is formed via a Wittig-Horner reaction, adapted from methodologies for fluorophenylpropenes:
- Phosphonate Preparation : React 2-(4-fluorophenyl)ethyl chloride with triethyl phosphite to form the diethyl phosphonate intermediate.
- Olefination : The phosphonate reacts with a triazole-bearing aldehyde under strong alkaline conditions (NaOH/KOH) in toluene/DMSO.
Optimized Conditions :
Final Assembly
Sequential Coupling
The full structure is assembled through sequential reactions:
- Synthesize Triazole A : 5-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole via thiol-ketone coupling.
- Synthesize Triazole B : 5-[2-(chloroethyl)]-4-phenyl-4H-1,2,4-triazole-3-thiol via CuAAC and alkylation.
- Coupling : React Triazole A and Triazole B using K2CO3 in DMF at 50°C for 24 hours.
Critical Factors :
- Purification: Column chromatography (silica gel, ethyl acetate/hexane)
- Overall Yield: 65–72% (estimated from analogous syntheses)
Data Tables
Table 1. Key Reaction Parameters for Triazole Synthesis
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| CuAAC | CuI (10 mol%), DMSO, 25°C, 12 h | 85 | |
| Thiol-Ketone Coupling | KOH, toluene, 30°C, 6 h | 92 | |
| Wittig-Horner | NaOH, DMSO, toluene, 20°C, 12 h | 94 |
Table 2. Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| CuAAC | High regioselectivity, mild conditions | Requires azide handling |
| Wittig-Horner | High yield, scalable | Sensitive to moisture |
| Thiol-Ketone Coupling | Simple setup | Base-sensitive substrates |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
